Methoxymethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent

Due to its polarity and mild amphiphilic nature (having both water-loving and water-hating parts), methoxymethanol can act as a solvent for a range of polar and non-polar compounds. Researchers might utilize it in specific situations where other common solvents like water or ethanol are not suitable.

However, it's important to note that methoxymethanol is a suspected carcinogen and has moderate acute toxicity []. Safer alternatives like dimethyl sulfoxide (DMSO) or propylene glycol are often preferred choices.

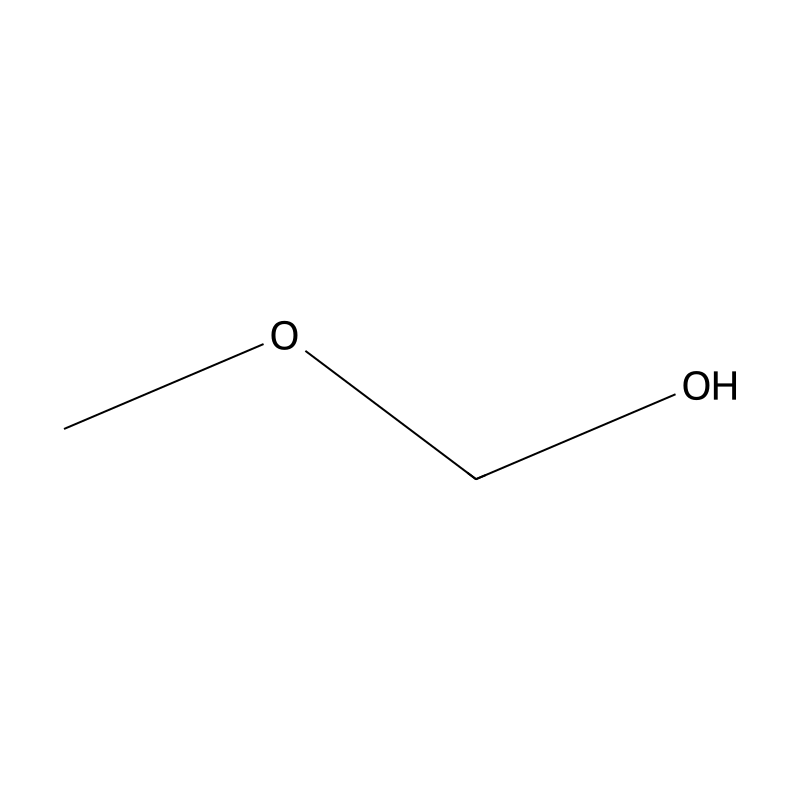

Methoxymethanol, with the chemical formula CH₃OCH₂OH, is a unique compound classified as both an ether and an alcohol, specifically a hemiformal. It is characterized by its dual functional groups: a methoxy group (–OCH₃) and a hydroxymethyl group (–CH₂OH). This compound has garnered attention not only for its potential applications but also for its presence in various environments, including interstellar space, where it forms through complex

- Formation: It can be formed by the reaction of formaldehyde with methanol, either through direct mixing or when formaldehyde is bubbled through methanol. In space, it forms via the recombination of methanol radicals (CH₂OH and CH₃O) under conditions such as ultraviolet light exposure or cosmic ray interactions .

- Decomposition: Methoxymethanol can undergo thermal decomposition or photolysis, leading to the formation of various products, including carbon dioxide and other reactive intermediates. The photoionization process also produces fragment ions that can be analyzed to understand its reactivity better .

- Combustion Reactions: The compound exhibits distinct combustion characteristics, undergoing hydrogen-abstraction reactions that yield reactive radicals, which are crucial in understanding its behavior in combustion systems .

Methoxymethanol can be synthesized through several methods:

- Direct Reaction: Mixing formaldehyde with methanol under controlled conditions leads to spontaneous formation.

- Catalytic Hydrogenation: Utilizing catalysts such as ruthenium or cobalt at elevated temperatures (around 80°C) allows for the hydrogenation of carbon dioxide and hydrogen to produce methoxymethanol .

- Astrochemical Processes: In space environments, it is synthesized through radical recombination processes involving methanol derivatives under low-temperature conditions typical of interstellar clouds .

Methoxymethanol has several promising applications:

- Fuel Additive: Its properties make it a candidate for use as a fuel additive due to its ability to enhance combustion efficiency.

- Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.

- Astrochemistry: Its presence in interstellar media makes it a subject of interest for astrochemical studies, helping scientists understand molecular formation processes in space .

Research into the interactions of methoxymethanol focuses primarily on its reactivity with other compounds and its behavior under various environmental conditions:

- Radical Interactions: Methoxymethanol's ability to form radicals during combustion or photochemical processes highlights its role in complex chemical networks.

- Spectroscopic Characterization: Studies using millimeter-wave spectroscopy have provided insights into its conformational dynamics and stability under different conditions .

Methoxymethanol shares structural similarities with several compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features | Uniqueness of Methoxymethanol |

|---|---|---|---|

| Methanol | CH₃OH | Simple alcohol | Contains both ether and alcohol groups |

| Dimethyl Ether | CH₃OCH₃ | Simple ether | Has an alcohol component |

| Methyl Formate | CH₃OCHO | Ester functional group | Hemiformal structure adds complexity |

| Ethylene Glycol | HOCH₂CH₂OH | Diol with two hydroxyl groups | Unique as a hemiformal compared to diols |

| Formaldehyde | HCHO | Simple aldehyde | Combines features of both aldehydes and alcohols |

Methoxymethanol's dual functional groups allow it to participate in diverse

Molecular Structure and Formula (C₂H₆O₂)

Methoxymethanol possesses the molecular formula C₂H₆O₂ with a molecular weight of 62.068 daltons [2] [3]. The structural formula can be written as CH₃OCH₂OH, indicating the presence of both methoxy and hydroxyl functional groups within the same molecule [1]. The compound's International Union of Pure and Applied Chemistry name is methoxymethanol, and it is registered under Chemical Abstracts Service number 4461-52-3 [2] [4].

The molecule exhibits significant structural flexibility due to three large-amplitude motions involving internal rotations: the methyl group torsion, the methoxy group torsion, and the hydroxyl group torsion [7] [18]. Quantum chemical calculations reveal three stable conformational forms designated as CGcg, CGcg′, and Tcg, where the notation describes the relative orientations of molecular fragments [7] [25]. The most stable conformer (CGcg) serves as the reference point for energy calculations, with the other conformers lying at relatively small energy differences of 641.5 and 792.7 cm⁻¹ respectively [18] [25].

Table 1: Conformational Properties of Methoxymethanol

| Conformer | Relative Energy (cm⁻¹) | Methyl Torsional Barrier V₃ (cm⁻¹) | Dipole Moment (Debye) |

|---|---|---|---|

| CGcg | 0.0 | 595.7 | 0.2681 |

| CGcg′ | 641.5 | 829.0 | 2.6242 |

| Tcg | 792.7 | 807.5 | 2.3120 |

Source: Data compiled from quantum chemical calculations [7] [25]

Physical Constants and Properties

Methoxymethanol demonstrates distinctive physical properties that reflect its bifunctional nature [4]. The compound has a boiling point of 82.5°C at 760 mmHg and a density of 0.948 g/cm³ [4]. The flash point is recorded at 39.9°C, indicating moderate volatility characteristics [4]. The refractive index measures 1.364, providing important optical identification parameters [4].

Table 2: Physical Constants of Methoxymethanol

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 62.068 | g/mol | [2] [3] |

| Boiling Point | 82.5 | °C | [4] |

| Density | 0.948 | g/cm³ | [4] |

| Flash Point | 39.9 | °C | [4] |

| Refractive Index | 1.364 | - | [4] |

| Exact Mass | 62.03680 | daltons | [4] |

The compound's polar surface area measures 29.46 Ų, indicating significant hydrogen bonding capability [4]. This property contributes to the molecule's ability to form intermolecular interactions and influences its solubility characteristics in various solvents.

Thermodynamic Parameters

Computational studies have provided comprehensive thermodynamic data for methoxymethanol using advanced quantum chemical methods [9] [10] [12]. Temperature-dependent thermochemical properties have been calculated using composite methods that account for electronic correlation effects and vibrational contributions [9]. These calculations are essential for understanding the compound's behavior in high-temperature environments and combustion processes.

The thermodynamic analysis reveals that methoxymethanol exhibits relatively low conformational barriers, facilitating rapid interconversion between different structural forms [10] [12]. The anharmonic zero-point vibrational energy corrections have been computed using second-order vibrational perturbation theory, providing accurate energy differences between conformers [7] [18].

Table 3: Selected Thermodynamic Parameters

| Parameter | CGcg Conformer | CGcg′ Conformer | Tcg Conformer | Units |

|---|---|---|---|---|

| Electronic Energy | -230.248984 | - | - | au |

| Zero-Point Energy | -230.163823 | - | - | au |

| Conformational Barrier (OH) | 1237 | - | 1260 | cm⁻¹ |

| Conformational Barrier (OCH₃) | 1363 | - | - | cm⁻¹ |

Source: High-level quantum chemical calculations [7] [25]

Spectroscopic Identifiers

The spectroscopic characterization of methoxymethanol has been extensively studied using millimeter-wave spectroscopy and computational methods [18] [22] [27]. The far-infrared spectrum provides detailed information about the vibrational modes associated with the large-amplitude motions of the molecule [18] [27]. The fundamental vibrational levels have been predicted with high accuracy using three-dimensional vibrational models [27].

The ground vibrational state rotational constants for the most stable conformer have been computed as A₀ = 17,233.99 MHz, B₀ = 5,572.58 MHz, and C₀ = 4,815.55 MHz [18] [25]. These values agree well with experimental measurements, with deviations of ΔA₀ = -3.96 MHz, ΔB₀ = 4.76 MHz, and ΔC₀ = 2.51 MHz from previous experimental data [18].

Table 4: Spectroscopic Parameters

| Parameter | Value | Units | Assignment |

|---|---|---|---|

| A₀ (CGcg) | 17,233.99 | MHz | Rotational constant |

| B₀ (CGcg) | 5,572.58 | MHz | Rotational constant |

| C₀ (CGcg) | 4,815.55 | MHz | Rotational constant |

| Fundamental (100) | 132.133, 132.086 | cm⁻¹ | Methyl torsion |

| Fundamental (010) | 186.507, 186.467 | cm⁻¹ | Methoxy torsion |

| Fundamental (001) | 371.925, 371.950 | cm⁻¹ | Hydroxyl torsion |

Source: Variational calculations and experimental measurements [18] [27]

Electronic Structure and Bond Properties

The electronic structure of methoxymethanol has been investigated using high-level ab initio methods, including second-order Møller-Plesset perturbation theory with augmented correlation-consistent basis sets [7] [18]. The molecular geometry optimization reveals specific bond lengths and angles that characterize the three-dimensional structure of each conformer.

For the most stable CGcg conformer, the carbon-oxygen bond lengths are C₂O₁ = 1.4166 Å and C₃O₁ = 1.3932 Å, indicating typical ether bond characteristics [7] [25]. The hydroxyl bond length O₇H₁₀ measures 0.9599 Å, consistent with standard alcohol functionality [7]. The bond angles provide insights into the molecular geometry, with the C₃C₂O₁ angle measuring 112.6° and the O₇C₃O₁ angle at 113.1° [7] [25].

Table 5: Selected Bond Properties for CGcg Conformer

| Bond/Angle | Value | Units | Description |

|---|---|---|---|

| C₂O₁ | 1.4166 | Å | Carbon-oxygen ether bond |

| C₃O₁ | 1.3932 | Å | Carbon-oxygen ether bond |

| O₇H₁₀ | 0.9599 | Å | Hydroxyl bond |

| C₃C₂O₁ | 112.6 | degrees | Bond angle |

| O₇C₃O₁ | 113.1 | degrees | Bond angle |

| H₄C₂O₁C₃ | 59.1 | degrees | Dihedral angle |

Source: MP2/aug-cc-pVTZ calculations [7] [25]

The dipole moment components reveal the polar character of the molecule, with the total dipole moment varying significantly among conformers [7] [25]. The CGcg conformer exhibits a relatively small dipole moment of 0.2681 Debye, while the CGcg′ and Tcg conformers show larger values of 2.6242 and 2.3120 Debye respectively [7] [25]. This variation in dipole moments reflects the different spatial arrangements of the polar functional groups in each conformational form.

The potential energy surface of methoxymethanol features three primary conformers, designated as CGcg, CGcg′, and Tcg, based on the relative orientations of the functional groups [1] [2]. The nomenclature reflects the dihedral angle arrangements: C and T designate the relative orientations of the CH₂OH and CH₃ groups (cis-gauche and trans-gauche), while cg and tg refer to the cis-gauche and trans-gauche relative orientations of the hydroxyl hydrogen and the ether oxygen [1].

The CGcg conformer represents the most stable configuration, serving as the global minimum on the potential energy surface. This conformer is characterized by methyl torsion angle θ = 178.0°, OCH₃ torsion angle α = 67.7°, and OH torsion angle β = 64.6° [1] [2]. The gauche-gauche arrangement provides optimal stabilization through favorable intramolecular interactions.

The CGcg′ conformer constitutes the second most stable configuration, differing from CGcg primarily in the hydroxyl group orientation with β = -86.2°. This conformer exhibits slightly different torsional parameters: θ = 172.1° and α = 68.5° [1] [2]. The prime designation indicates the alternative gauche orientation of the hydroxyl group.

The Tcg conformer represents the third conformer, characterized by a trans arrangement of the methoxy group relative to the hydroxyl group. This configuration shows θ = 179.0°, α = 181.4°, and β = 59.0° [1] [2]. The trans-gauche arrangement results in different molecular geometry and properties compared to the gauche-gauche conformers.

Relative Energetics of Conformational States

The energetic ordering of methoxymethanol conformers reveals remarkably small energy differences, indicating high conformational flexibility. Electronic structure calculations using coupled cluster theory with single and double substitutions augmented by perturbative triple excitations (CCSD(T)-F12b) with the cc-pCVTZ-F12 basis set provide accurate relative energies [1] [2].

The relative electronic energies are CGcg (0.0 cm⁻¹), CGcg′ (695.6 cm⁻¹), and Tcg (905.4 cm⁻¹) [1] [2]. When anharmonic zero-point vibrational energy (AZPVE) corrections are included, the energy differences become even smaller: CGcg (0.0 cm⁻¹), CGcg′ (641.5 cm⁻¹), and Tcg (792.7 cm⁻¹) [1] [2].

These small energy differences of less than 800 cm⁻¹ indicate that multiple conformers will be significantly populated at ambient temperatures. The thermal energy at room temperature (approximately 200 cm⁻¹) is comparable to the conformational energy differences, suggesting substantial populations of all three conformers under typical experimental conditions [1] [2].

Large Amplitude Motions (LAMs)

Methoxymethanol exemplifies a nonrigid molecule where three large amplitude motions interconvert different conformers through relatively low energy barriers [1] [2]. These LAMs involve: (1) methyl group internal rotation about the C-O bond, (2) methoxy group torsion about the C-O-C axis, and (3) hydroxyl group torsion about the C-O bond [1].

The methyl group torsion represents the primary large amplitude motion, with the methyl group undergoing nearly free rotation about the C-O bond. This motion is characterized by a three-fold barrier arising from the interaction between the methyl hydrogen atoms and the molecular framework [1] [2].

The methoxy group torsion involves rotation about the C-O-C ether linkage, allowing interconversion between different conformers. This motion exhibits lower barriers compared to typical ethers due to the presence of the hydroxyl group, which modifies the electronic environment [1] [2].

The hydroxyl group torsion enables rotation of the OH group about the C-O bond, creating different hydrogen bonding orientations. This motion is crucial for conformational interconversion and influences the molecular dipole moment significantly [1] [2].

The coupling among these three torsional modes is sufficiently strong to prevent complete spectroscopic assignments using effective Hamiltonians of reduced dimensionality. This necessitates three-dimensional vibrational models for accurate theoretical description [1] [2].

Internal Rotation Barriers

The internal rotation barriers in methoxymethanol vary significantly depending on the conformer and the specific torsional coordinate. Quantum chemical calculations provide detailed barrier heights for each conformer and transition pathway [1] [2].

The methyl torsional barriers (V₃) exhibit conformer-dependent values: 595.7 cm⁻¹ for CGcg, 829.0 cm⁻¹ for CGcg′, and 683.7 cm⁻¹ for Tcg [1] [2]. These barriers are substantially higher than those found in ketones but typical for ethers. The variation in barrier heights reflects the different local environments experienced by the methyl group in each conformer.

The hydroxyl torsional barriers control interconversion between conformers. The CGcg → CGcg′ transition requires 1237 cm⁻¹, while the Tcg → Tcg′ interconversion needs 1260 cm⁻¹ [1] [2]. These barriers are significantly higher than the methyl torsional barriers, indicating more restricted motion.

The methoxy torsional barrier for CGcg → Tcg interconversion is 1363 cm⁻¹ [1] [2]. This barrier represents the highest energy pathway among the major conformational transitions, explaining why this interconversion is less facile than others.

Experimental determination of the methyl torsional barrier from rotational spectroscopy yielded V₃ = 545.92(39) cm⁻¹ for the most stable conformer [1], showing excellent agreement with theoretical predictions considering the complexity of the coupled motions.

Quantum Chemical Analysis of Conformational Stability

High-level quantum chemical calculations provide detailed insights into the electronic factors governing conformational stability in methoxymethanol. The explicitly correlated coupled cluster theory CCSD(T)-F12b method with the cc-pCVTZ-F12 basis set represents the state-of-the-art approach for this system [1] [2].

Electronic structure contributions to conformational stability arise from several factors. The most stable CGcg conformer benefits from optimal orbital overlap and minimal steric repulsion. The gauche arrangements allow favorable hyperconjugative interactions between the C-H bonds and the adjacent C-O σ* orbitals [1] [2].

Dipole moment analysis reveals significant conformational dependence. The CGcg conformer exhibits a very small dipole moment (0.2681 D), while CGcg′ and Tcg show substantially larger values (2.6242 D and 2.3120 D, respectively) [1] [2]. This dramatic variation reflects the different orientations of the polar OH group and its interaction with the ether oxygen.

Vibrational contributions to stability include zero-point vibrational energy effects. The anharmonic AZPVE corrections reduce the relative energies of higher conformers, indicating that vibrational effects stabilize the less stable conformers relative to the global minimum [1] [2].

Correlation effects play a crucial role in determining accurate relative energies. The inclusion of electron correlation through coupled cluster theory is essential for quantitative predictions, as Hartree-Fock calculations significantly overestimate conformational energy differences [1] [2].

Structural Parameters and Geometric Optimization

Detailed geometric optimization reveals subtle but important structural differences among the methoxymethanol conformers. The molecular geometry depends sensitively on the conformational state, with bond lengths, bond angles, and dihedral angles all showing conformer-specific variations [1] [2].

Bond length variations occur primarily in the C-O bonds. The C₂-O₁ ether bond lengths are 1.4166 Å (CGcg), 1.4104 Å (CGcg′), and 1.4096 Å (Tcg). The C₃-O₁ methoxy bond lengths are 1.3932 Å (CGcg), 1.3938 Å (CGcg′), and 1.4041 Å (Tcg) [1] [2]. These variations reflect the different electronic environments in each conformer.

Bond angle adaptations accommodate the different torsional arrangements. The O₇-C₃-O₁ angle varies from 113.1° (CGcg) to 109.2° (Tcg), indicating significant geometric flexibility [1] [2]. The C₃-C₂-O₁ angle remains relatively constant around 112°, reflecting the constraint imposed by the molecular framework.

XLogP3

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Flammable;Irritant;Health Hazard